molecular formula C10H9BrN2O3S2 B7484664 5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide

5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide

Cat. No.: B7484664
M. Wt: 349.2 g/mol
InChI Key: HCXUHIKLKLFAPR-UHFFFAOYSA-N
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Description

5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide is a complex organic compound that features a bromine atom, a methoxy group attached to a pyridine ring, and a thiophenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable pyridine derivative, followed by the introduction of the methoxy group. The thiophenesulfonamide moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, leading to different products.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The bromine and methoxy groups can enhance binding affinity to enzymes or receptors, while the thiophenesulfonamide moiety can participate in hydrogen bonding and other interactions. These combined effects can modulate biological pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-6-methoxypyridin-3-ylmethanol: This compound shares the bromine and methoxy groups but lacks the thiophenesulfonamide moiety.

    N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide: Similar but without the bromine atom.

Uniqueness

5-bromo-N-(6-methoxy-3-pyridinyl)-2-thiophenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-bromo-N-(6-methoxypyridin-3-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3S2/c1-16-9-4-2-7(6-12-9)13-18(14,15)10-5-3-8(11)17-10/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXUHIKLKLFAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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